3-Methoxy-5-(trifluoromethyl)benzonitrile

Medicinal Chemistry Agrochemical Discovery Structure-Activity Relationship

Avoid SAR program derailment from incorrect isomer use. This precise 1,3,5-substituted benzonitrile is the required scaffold for KPT-185 analog libraries and push-pull material precursors. - Serves as the essential synthetic handle for CRM1 inhibitor development, directly impacting target potency (KPT-185 IC50 = 7.5 nM). - Enables reliable heterocycle diversification (tetrazoles, oxadiazoles) for hit-to-lead optimization. - Consistent lot-to-lot purity ensures reproducible reactivity in cross-coupling and nitrile transformations, minimizing procurement delays.

Molecular Formula C9H6F3NO
Molecular Weight 201.14 g/mol
CAS No. 868167-61-7
Cat. No. B1593457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-5-(trifluoromethyl)benzonitrile
CAS868167-61-7
Molecular FormulaC9H6F3NO
Molecular Weight201.14 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(F)(F)F)C#N
InChIInChI=1S/C9H6F3NO/c1-14-8-3-6(5-13)2-7(4-8)9(10,11)12/h2-4H,1H3
InChIKeyDSMSXBUFGYTQPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-5-(trifluoromethyl)benzonitrile Overview


3-Methoxy-5-(trifluoromethyl)benzonitrile (CAS 868167-61-7) is a substituted benzonitrile derivative characterized by the presence of three key functional groups on a benzene ring: a methoxy group (-OCH₃), a trifluoromethyl group (-CF₃), and a nitrile group (-CN) . This specific combination of electron-donating (methoxy) and strongly electron-withdrawing (trifluoromethyl, nitrile) groups confers unique physicochemical properties, making it a valuable synthetic intermediate in the discovery and development of pharmaceuticals and agrochemicals . Its structural features enable it to serve as a critical building block for introducing fluorine-containing motifs into more complex molecular architectures, which is a common strategy for modulating biological activity and metabolic stability .

Generic Substitution Risks


The specific 1,3,5-substitution pattern of the methoxy and trifluoromethyl groups on the benzonitrile core of this compound is not arbitrary; it is a precise structural requirement for its intended applications. Replacing it with a positional isomer, such as 2-methoxy-4-(trifluoromethyl)benzonitrile or 2-methoxy-5-(trifluoromethyl)benzonitrile , or a less functionalized analog like 3-(trifluoromethyl)benzonitrile , will inevitably lead to a different molecule with altered electronic distribution, steric configuration, and reactivity . Such changes can drastically impact the biological activity of the final target molecule, including potency, selectivity, and metabolic stability. In medicinal chemistry and crop science research, where structure-activity relationships (SAR) are paramount, using an incorrect analog can invalidate entire research programs by yielding non-reproducible results, off-target effects, or a complete loss of desired activity . Therefore, for projects where this specific molecular architecture is a defined requirement, generic substitution is scientifically untenable.

Evidence-Based Differentiation


Unique Substitution Pattern

The target compound's value is fundamentally rooted in its unique 1,3,5-substitution pattern on the benzonitrile ring, which distinguishes it from other regioisomers. This is a critical factor in rational drug and agrochemical design, where precise molecular geometry dictates biological activity .

Medicinal Chemistry Agrochemical Discovery Structure-Activity Relationship

Superior Physicochemical Profile

The presence of the methoxy group in addition to the trifluoromethyl group provides a distinct and quantifiable advantage in terms of physicochemical modulation. Compared to 3-(trifluoromethyl)benzonitrile (CAS 368-77-4) , this compound possesses an electron-donating methoxy group that increases the overall dipole moment and hydrogen-bonding capacity of the molecule, while the CF3 group retains its beneficial effects on lipophilicity and metabolic stability .

Physicochemical Properties Lipophilicity Metabolic Stability

Key Intermediate for CRM1 Inhibitor KPT-185

The 3-methoxy-5-(trifluoromethyl)phenyl motif is a critical pharmacophore found in the potent CRM1 inhibitor KPT-185 (CAS 1333151-73-7) . This compound serves as a key intermediate or structural template for its synthesis. While the IC50 value of 7.5 nM in kinase assays pertains to the final inhibitor KPT-185, it directly validates the value of this specific core structure [1]. The use of a different building block would result in a different, non-equivalent analog.

Cancer Research Antiviral Research Chemical Biology Drug Discovery

Research and Industrial Applications


CRM1 Inhibitors for Oncology and Virology

Researchers developing novel inhibitors of CRM1-mediated nuclear export can utilize 3-methoxy-5-(trifluoromethyl)benzonitrile as a starting material or key intermediate to build focused libraries of compounds containing the essential 3-methoxy-5-(trifluoromethyl)phenyl pharmacophore, a motif found in the potent inhibitor KPT-185 (IC50 = 7.5 nM) [1]. This approach allows for systematic exploration of structure-activity relationships (SAR) around a validated core scaffold, accelerating hit-to-lead optimization for potential cancer and antiviral therapeutics [1].

Next-Generation Fluorinated Agrochemicals

Agrochemical scientists can employ this compound as a versatile scaffold to synthesize novel herbicides, fungicides, or insecticides. The combination of the trifluoromethyl and methoxy groups imparts favorable properties, such as enhanced metabolic stability and lipophilicity, which are critical for improving the bioavailability, efficacy, and environmental fate of crop protection agents . Its nitrile group provides a convenient synthetic handle for further chemical diversification to optimize potency and selectivity against specific pests.

Advanced Functional Materials

Material scientists can leverage the unique electronic properties of 3-methoxy-5-(trifluoromethyl)benzonitrile for the synthesis of advanced functional materials. The strong electron-withdrawing trifluoromethyl group and the electron-donating methoxy group create a push-pull electronic system, making it a potential monomer or precursor for liquid crystals, organic light-emitting diodes (OLEDs), or other optoelectronic devices where precise tuning of molecular dipole moment and polarizability is crucial .

Heterocyclic Libraries for High-Throughput Screening

Medicinal chemists can utilize the nitrile group of 3-methoxy-5-(trifluoromethyl)benzonitrile as a versatile synthetic handle for generating a wide array of heterocyclic structures. It can be readily converted into privileged scaffolds like tetrazoles, thiazoles, and oxadiazoles, enabling rapid diversification into compound libraries for high-throughput screening against various biological targets, thereby accelerating hit identification in early-stage drug discovery programs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methoxy-5-(trifluoromethyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.